1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
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Overview
Description
1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl-methyl-amino group and a chloro-ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves the reaction of piperidine with benzyl-methyl-amine and 2-chloro-ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a piperidine ring with a benzyl-methyl-amino group and a chloro-ethanone moiety sets it apart from other similar compounds, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(12-13-5-3-2-4-6-13)14-7-9-18(10-8-14)15(19)11-16/h2-6,14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAPNUXKCAOPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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